molecular formula C16H18N2O B12237145 8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B12237145
M. Wt: 254.33 g/mol
InChI Key: JTTAOCWZCWDBEZ-UHFFFAOYSA-N
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Description

8-(Quinolin-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound that features a quinoline moiety fused to an azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of quinoline derivatives with suitable bicyclic precursors under specific conditions. For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of keto groups to alcohols, forming the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like LiAlH4 can convert keto groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in synthetic organic chemistry.

Scientific Research Applications

8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Quinolin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its combination of a quinoline ring and an azabicyclo octane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

8-quinolin-2-yl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C16H18N2O/c19-14-9-12-6-7-13(10-14)18(12)16-8-5-11-3-1-2-4-15(11)17-16/h1-5,8,12-14,19H,6-7,9-10H2

InChI Key

JTTAOCWZCWDBEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4C=C3)O

Origin of Product

United States

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